![molecular formula C10H16O4 B13825680 3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane CAS No. 34219-76-6](/img/structure/B13825680.png)
3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetramethoxytricyclo[3100~2,4~]hexane is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
The synthesis of 3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane involves multiple steps, typically starting with the preparation of the tricyclic core. The synthetic routes often include cyclization reactions under specific conditions to form the tricyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane can be compared with other similar compounds, such as:
3,3,6,6-Tetramethyltricyclo[3.1.0.0~2,4~]hexane: This compound has a similar tricyclic structure but differs in its functional groups.
3,3,6,6,9,9-Hexamethyltetracyclo[6.1.0.0~2,4~.0~5,7~]nonane: Another related compound with a more complex tetracyclic structure.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
34219-76-6 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3,3,6,6-tetramethoxytricyclo[3.1.0.02,4]hexane |
InChI |
InChI=1S/C10H16O4/c1-11-9(12-2)5-6(9)8-7(5)10(8,13-3)14-4/h5-8H,1-4H3 |
InChI-Schlüssel |
LCAYOMKZIFFOSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2C1C3C2C3(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



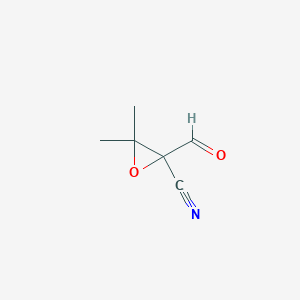
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
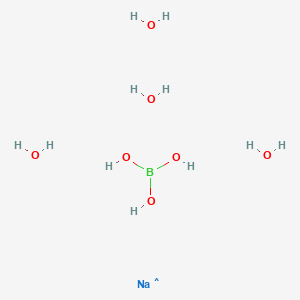
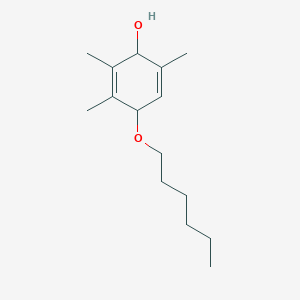
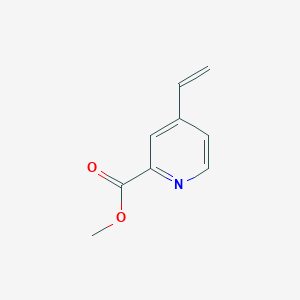

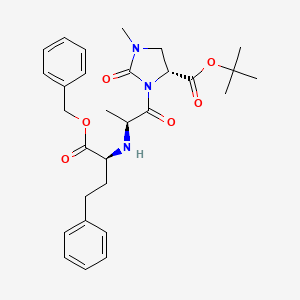
![(1R,2R,4R,8R)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B13825672.png)
![7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13825687.png)
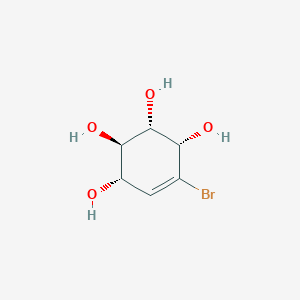
![2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B13825711.png)
